Cas no 17649-86-4 (4,4-bis(methylsulfanyl)but-3-en-2-one)
4,4-bis(methylsulfanyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4,4-Bis(methylthio)but-3-en-2-one
- 4,4-bis(methylsulfanyl)but-3-en-2-one
- HS-7453
- SY159393
- AKOS022182405
- E87826
- F8888-2315
- 3-Buten-2-one, 4,4-bis(methylthio)-
- 4,4-Di(methylmercapto)-3-buten-2-one
- SCHEMBL1512273
- EN300-174699
- 1,1-bis(methylthio)but-1-en-3-one
- 17649-86-4
- 4,4-Bis(methylthio)-3-buten-2-one
- DTXSID70449144
- MFCD21604100
- ICADXNGCMYDRDQ-UHFFFAOYSA-N
-
- Inchi: 1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3
- InChI Key: ICADXNGCMYDRDQ-UHFFFAOYSA-N
- SMILES: S(C)/C(=C/C(C)=O)/SC
Computed Properties
- Exact Mass: 162.01730729g/mol
- Monoisotopic Mass: 162.01730729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 67.7Ų
4,4-bis(methylsulfanyl)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B102236-10mg |
4,4-bis(methylthio)but-3-en-2-one |
17649-86-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B102236-50mg |
4,4-bis(methylthio)but-3-en-2-one |
17649-86-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B102236-100mg |
4,4-bis(methylthio)but-3-en-2-one |
17649-86-4 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-174699-1g |
4,4-bis(methylsulfanyl)but-3-en-2-one |
17649-86-4 | 95% | 1g |
$813.0 | 2023-09-20 | |
| Enamine | EN300-174699-5g |
4,4-bis(methylsulfanyl)but-3-en-2-one |
17649-86-4 | 95% | 5g |
$2360.0 | 2023-09-20 | |
| Enamine | EN300-174699-10g |
4,4-bis(methylsulfanyl)but-3-en-2-one |
17649-86-4 | 95% | 10g |
$3500.0 | 2023-09-20 | |
| Chemenu | CM367678-100mg |
4,4-Bis(methylthio)but-3-en-2-one |
17649-86-4 | 95%+ | 100mg |
$310 | 2023-02-02 | |
| Chemenu | CM367678-250mg |
4,4-Bis(methylthio)but-3-en-2-one |
17649-86-4 | 95%+ | 250mg |
$468 | 2023-02-02 | |
| Chemenu | CM367678-1g |
4,4-Bis(methylthio)but-3-en-2-one |
17649-86-4 | 95%+ | 1g |
$1359 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144782-100mg |
4,4-Di(methylmercapto)-3-buten-2-one |
17649-86-4 | 97% | 100mg |
¥2078.00 | 2023-11-21 |
4,4-bis(methylsulfanyl)but-3-en-2-one Suppliers
4,4-bis(methylsulfanyl)but-3-en-2-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4,4-bis(methylsulfanyl)but-3-en-2-one
4,4-Bis(methylsulfanyl)but-3-en-2-one: A Comprehensive Overview
4,4-Bis(methylsulfanyl)but-3-en-2-one, also known by its CAS number 17649-86-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in various industries. Recent studies have shed light on its synthesis, characterization, and functionalization, making it a subject of ongoing research.
The molecular structure of 4,4-bis(methylsulfanyl)but-3-en-2-one consists of a butenone backbone with two methylthio groups attached to the fourth carbon. This arrangement imparts distinctive electronic and steric properties to the molecule. Researchers have explored the influence of these substituents on the compound's reactivity and stability, revealing insights into its potential as a building block for more complex molecules.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 17649-86-4. Techniques such as organocatalytic processes and transition-metal-catalyzed reactions have been employed to synthesize this compound with high yields and purity. These methods not only enhance the scalability of production but also pave the way for its application in diverse chemical transformations.
The physical and chemical properties of 4,4-bis(methylsulfanyl)but-3-en-2-one have been extensively studied. Its thermal stability, solubility, and reactivity under various conditions have been documented in recent publications. For instance, studies have shown that the compound exhibits moderate thermal stability up to 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in solution-phase reactions.
In terms of applications, 17649-86-4 has shown promise in the fields of polymer chemistry and drug delivery systems. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polymeric materials with tailored properties. Additionally, researchers have explored its potential as a precursor for bioactive molecules, leveraging its reactivity to design compounds with therapeutic applications.
The toxicological profile of 4,4-bis(methylsulfanyl)but-3-en-2-one has also been a focus of recent investigations. Studies conducted on cellular models indicate that the compound exhibits low cytotoxicity at concentrations typically used in chemical synthesis. However, further research is required to fully understand its long-term effects and environmental impact.
In conclusion, 17649-86-4, or 4,4-bis(methylsulfanyl)but-3-en-2-one, stands out as a versatile compound with a wide range of potential applications. Its unique structure, coupled with advancements in synthetic techniques and functionalization strategies, positions it as a valuable tool in modern chemistry. As research continues to uncover new aspects of this compound's properties and applications, its role in various industries is expected to grow significantly.
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